molecular formula C24H31N B14452760 5-(2-(1-Methyl-2-piperidyl)ethyl)-dibenzo(a,d)(1,4)cyclooctadiene CAS No. 73940-83-7

5-(2-(1-Methyl-2-piperidyl)ethyl)-dibenzo(a,d)(1,4)cyclooctadiene

Katalognummer: B14452760
CAS-Nummer: 73940-83-7
Molekulargewicht: 333.5 g/mol
InChI-Schlüssel: OCHHXNUXFGRRLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-(1-Methyl-2-piperidyl)ethyl)-dibenzo(a,d)(1,4)cyclooctadiene is a complex organic compound known for its unique chemical structure and properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(1-Methyl-2-piperidyl)ethyl)-dibenzo(a,d)(1,4)cyclooctadiene involves multiple steps, including the formation of the piperidyl group and its subsequent attachment to the dibenzo(a,d)(1,4)cyclooctadiene framework. The reaction conditions typically require the use of specific reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-(1-Methyl-2-piperidyl)ethyl)-dibenzo(a,d)(1,4)cyclooctadiene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

5-(2-(1-Methyl-2-piperidyl)ethyl)-dibenzo(a,d)(1,4)cyclooctadiene has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with biological targets and pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound is utilized in the development of new materials and industrial processes.

Wirkmechanismus

The mechanism of action of 5-(2-(1-Methyl-2-piperidyl)ethyl)-dibenzo(a,d)(1,4)cyclooctadiene involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-(2-(1-Methyl-2-piperidyl)ethyl)-dibenzo(a,d)(1,4)cyclooctadiene include other piperidyl derivatives and dibenzo(a,d)(1,4)cyclooctadiene analogs. These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.

Eigenschaften

CAS-Nummer

73940-83-7

Molekularformel

C24H31N

Molekulargewicht

333.5 g/mol

IUPAC-Name

1-methyl-2-[2-(9-tricyclo[10.4.0.03,8]hexadeca-1(16),3,5,7,12,14-hexaenyl)ethyl]piperidine

InChI

InChI=1S/C24H31N/c1-25-17-7-6-11-23(25)16-15-20-14-13-19-8-2-3-9-21(19)18-22-10-4-5-12-24(20)22/h2-5,8-10,12,20,23H,6-7,11,13-18H2,1H3

InChI-Schlüssel

OCHHXNUXFGRRLJ-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCCC1CCC2CCC3=CC=CC=C3CC4=CC=CC=C24

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.